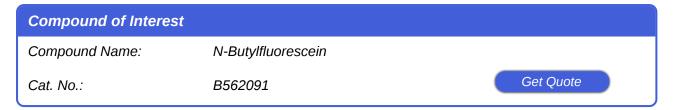


N-Butylfluorescein: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structure, synthesis, and key properties of **N-Butylfluorescein**. The information is curated for professionals in research and development, offering precise experimental protocols and structured data for practical application.

Chemical Structure and Properties

N-Butylfluorescein, systematically named 3'-butoxy-6'-hydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, is an alkyl-substituted derivative of the widely used fluorescent dye, fluorescein. The introduction of the n-butyl group enhances its lipophilicity, influencing its solubility and potential applications in biological systems.

Table 1: General and Physicochemical Properties of **N-Butylfluorescein**



Property	Value	Reference
CAS Number	335193-91-4	[1][2][3]
Molecular Formula	C24H20O5	[1][2]
Molecular Weight	388.41 g/mol	
Appearance	Yellow Solid	-
IUPAC Name	3'-butoxy-6'-hydroxyspiro[2- benzofuran-3,9'-xanthene]-1- one	
Boiling Point	603.7°C at 760 mmHg	-
Density	1.38 g/cm ³	_
Purity	≥95%	

Table 2: Spectral and Fluorescent Properties of N-Butylfluorescein

Property	Value	Reference
Excitation Maximum (λex)	467 nm	
Emission Maximum (λem)	512 nm	_

Synthesis of N-Butylfluorescein

The synthesis of **N-Butylfluorescein** is achieved through a Friedel-Crafts acylation reaction. This involves the condensation of 4-butoxyresorcinol with phthalic anhydride in the presence of a Lewis acid catalyst, such as zinc chloride or methanesulfonic acid. The reaction yields for fluorescein derivatives synthesized via this method typically range from 76% to 85%.

Synthesis of the Precursor: 4-Butoxyresorcinol

A common route to synthesize 4-alkoxyresorcinols involves the Claisen-Schmidt condensation of 4-acetylresorcinol with an appropriate alkyl aldehyde, followed by catalytic hydrogenation.



Experimental Protocol for N-Butylfluorescein Synthesis

This protocol is based on established methods for the synthesis of fluorescein derivatives.

Materials:

- Phthalic anhydride
- 4-Butoxyresorcinol
- Zinc chloride (anhydrous) or Methanesulfonic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Methanol or Ethanol for recrystallization

Procedure:

- In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine phthalic anhydride (1.0 mmol) and 4-butoxyresorcinol (2.0 mmol).
- Add a catalytic amount of anhydrous zinc chloride (e.g., 10 mol%) or use methanesulfonic acid as both the solvent and catalyst.
- Heat the reaction mixture with constant stirring to 160-180°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
- Dissolve the crude product in a 1N aqueous solution of sodium hydroxide.
- Separate the catalyst by filtration or centrifugation.
- Acidify the filtrate with 1N hydrochloric acid until the pH is neutral. N-Butylfluorescein will
 precipitate out of the solution.



- Collect the precipitate by filtration and wash with water.
- Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield a yellow solid.

Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for **N-Butylfluorescein** is crucial for its structural confirmation. While a specific experimental spectrum for **N-Butylfluorescein** is not readily available in the public domain, the expected chemical shifts can be predicted based on the structure and data from similar fluorescein derivatives.

Table 3: Predicted ¹H NMR Spectral Data for **N-Butylfluorescein**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	m	1H	Aromatic H (phthaloyl)
~ 7.5 - 7.7	m	2H	Aromatic H (phthaloyl)
~ 7.1	d	1H	Aromatic H (phthaloyl)
~ 6.5 - 6.8	m	6H	Aromatic H (xanthene)
~ 4.0	t	2H	-OCH₂-
~ 1.7 - 1.8	m	2H	-OCH ₂ CH ₂ -
~ 1.4 - 1.5	m	2H	-CH ₂ CH ₃
~ 0.9 - 1.0	t	3H	-СНз

Table 4: Predicted ¹³C NMR Spectral Data for N-Butylfluorescein



Chemical Shift (δ, ppm)	Assignment
~ 169	C=O (lactone)
~ 160	C-O (ether, xanthene)
~ 152	C-OH (xanthene)
~ 124 - 135	Aromatic C (phthaloyl)
~ 102 - 130	Aromatic C (xanthene)
~ 83	Spiro C
~ 68	-OCH ₂ -
~ 31	-OCH ₂ CH ₂ -
~ 19	-CH ₂ CH ₃
~ 14	-CH₃

Infrared (IR) Spectroscopy

The IR spectrum of **N-Butylfluorescein** will exhibit characteristic absorption bands corresponding to its functional groups.

Table 5: Predicted IR Absorption Bands for N-Butylfluorescein

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-3500	Broad, Strong	O-H stretch (phenolic)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch
1740-1760	Strong	C=O stretch (lactone)
1600-1650	Medium	C=C stretch (aromatic)
1000-1300	Strong	C-O stretch (ether and phenol)



Mass Spectrometry (MS)

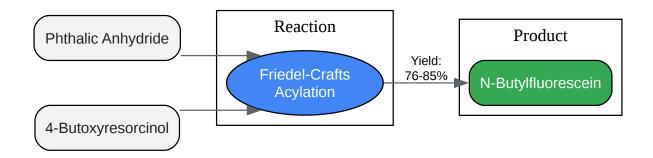
Electron impact mass spectrometry of **N-Butylfluorescein** is expected to show a molecular ion peak corresponding to its molecular weight.

Table 6: Predicted Mass Spectrometry Data for N-Butylfluorescein

m/z	Interpretation
388.13	[M]+, Molecular Ion
331.11	[M - C ₄ H ₉] ⁺ , Loss of butyl group
313.09	[M - C ₄ H ₉ O] ⁺ , Loss of butoxy group

Logical Relationships and Workflows Synthesis Pathway Diagram

The following diagram illustrates the synthesis of **N-Butylfluorescein** from its precursors.



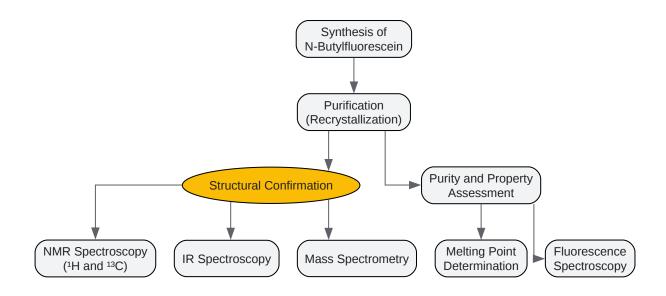
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Caption: Synthesis of **N-Butylfluorescein**.

Analytical Workflow

This diagram outlines the typical workflow for the analysis and characterization of synthesized **N-Butylfluorescein**.





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Caption: Analytical workflow for N-Butylfluorescein.

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- To cite this document: BenchChem. [N-Butylfluorescein: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b562091#n-butylfluorescein-structure-and-synthesis]

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